Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid
Overview
Description
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a non-natural amino acid derivative, often used as a building block for peptide synthesis . The term “Fmoc” refers to a protective group used to protect the amino group during synthesis, while the stereochemistry (2S,3S) describes the configuration of the chiral centers . This compound is not found in nature but can be prepared through synthetic methods .
Molecular Structure Analysis
The molecular formula of this compound is C20H21NO5 . Its molecular weight is 355.4 g/mol . The InChI code is InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1
. The Canonical SMILES is CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 355.4 g/mol , a XLogP3-AA of 3 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 7 , an exact mass of 355.14197277 g/mol , a monoisotopic mass of 355.14197277 g/mol , a topological polar surface area of 84.9 Ų , a heavy atom count of 26 , a formal charge of 0 , and a complexity of 488 .
Scientific Research Applications
Fmoc-AMB has been used in a variety of scientific research applications. It has been used to study protein structure and function, as well as to synthesize a variety of compounds. In particular, Fmoc-AMB has been used to study the structure of peptides, as well as to synthesize peptide-based drugs. Additionally, Fmoc-AMB has been used to study the structure of enzymes and other biological molecules, as well as to synthesize compounds for drug discovery.
Mechanism of Action
Target of Action
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a complex compound with a specific target yet to be identified. The compound’s primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that the compound has a significant impact on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
As our understanding of this compound grows, so too does the potential for its use in various applications .
Advantages and Limitations for Lab Experiments
The use of Fmoc-AMB in laboratory experiments has several advantages. First, it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals, such as DMF and piperidine.
Future Directions
The potential future directions for Fmoc-AMB are numerous. First, it could be used to further study protein structure and function, as well as to synthesize new compounds for drug discovery. Additionally, it could be used to study the structure of other biological molecules, such as enzymes and DNA. Finally, it could be used to develop new therapeutic applications, such as peptide-based drugs.
properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-SGTLLEGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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